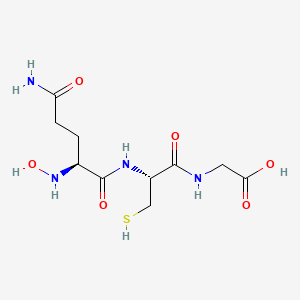

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

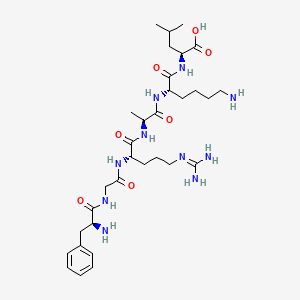

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycin ist eine Tripeptidverbindung, die in verschiedenen biochemischen Prozessen eine bedeutende Rolle spielt. Sie besteht aus drei Aminosäuren: L-Glutamin, L-Cystein und Glycin. Diese Verbindung ist bekannt für ihre Beteiligung am Stoffwechsel von Glutathion, einem wichtigen Antioxidans in zellulären Abwehrmechanismen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N2-Hydroxy-L-glutaminyl-L-cysteinylglycin beinhaltet typischerweise die schrittweise Kupplung der Aminosäuren L-Glutamin, L-Cystein und Glycin. Der Prozess beginnt mit dem Schutz von funktionellen Gruppen, um unerwünschte Nebenreaktionen zu verhindern. Die Aminosäuren werden dann mit Hilfe von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart eines Katalysators wie 1-Hydroxybenzotriazol (HOBt) aktiviert. Die Reaktion wird in einem wasserfreien Lösungsmittel wie Dimethylformamid (DMF) oder Dichlormethan (DCM) unter kontrollierten Temperaturbedingungen durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von N2-Hydroxy-L-glutaminyl-L-cysteinylglycin beinhaltet großtechnische Peptidsynthesetechniken. Die Festphasenpeptidsynthese (SPPS) wird häufig eingesetzt, bei der die Aminosäuren sequentiell zu einer Harz-gebundenen Peptidkette hinzugefügt werden. Diese Methode ermöglicht eine effiziente Reinigung und hohe Ausbeute des gewünschten Produkts. Die endgültige Verbindung wird vom Harz abgespalten und mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Chemische Reaktionsanalyse

Reaktionstypen

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe des Cysteinrestes kann oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Disulfidbrücken können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) oder β-Mercaptoethanol zu Thiolgruppen reduziert werden.

Substitution: Die Amino- und Carboxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Iod (I₂) in wässrigen oder organischen Lösungsmitteln.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol in gepufferten wässrigen Lösungen.

Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart von aktivierenden Mitteln wie Carbodiimiden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von disulfidverbrückten Peptiden.

Reduktion: Regeneration von freien Thiolgruppen.

Substitution: Bildung von Amid- oder Esterbindungen.

Wissenschaftliche Forschungsanwendungen

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Peptidbindungsbildung und -spaltung zu untersuchen.

Biologie: Untersucht auf seine Rolle in der zellulären Redoxregulation und antioxidativen Abwehrmechanismen.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei oxidativen Stress-bedingten Erkrankungen wie Parkinson-Krankheit und Diabetes.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und als Bestandteil in kosmetischen Formulierungen aufgrund seiner antioxidativen Eigenschaften verwendet.

Wirkmechanismus

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycin übt seine Wirkungen hauptsächlich durch seine Beteiligung am Glutathion-Stoffwechselweg aus. Es fungiert als Substrat für Gamma-Glutamyltranspeptidase (γ-GT), ein Enzym, das die γ-Glutamylbindung spaltet, um Cysteinylglycin freizusetzen. Dieser Prozess ist entscheidend für die Aufrechterhaltung der zellulären Redoxhomöostase und den Schutz der Zellen vor oxidativem Schaden. Die Verbindung moduliert auch Stickstoffmonoxid (NO) sowie Cystein-Speicherung und -Transport und trägt so zu verschiedenen physiologischen Funktionen bei.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-Hydroxy-L-glutaminyl-L-cysteinylglycine typically involves the stepwise coupling of the amino acids L-glutamine, L-cysteine, and glycine. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions.

Industrial Production Methods

Industrial production of N2-Hydroxy-L-glutaminyl-L-cysteinylglycine involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the amino acids are sequentially added to a resin-bound peptide chain. This method allows for efficient purification and high yield of the desired product. The final compound is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine undergoes various chemical reactions, including:

Oxidation: The thiol group of the cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous or organic solvents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in buffered aqueous solutions.

Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like carbodiimides.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of amide or ester bonds.

Wissenschaftliche Forschungsanwendungen

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and cleavage.

Biology: Investigated for its role in cellular redox regulation and antioxidant defense mechanisms.

Medicine: Explored for its potential therapeutic effects in oxidative stress-related diseases such as Parkinson’s disease and diabetes.

Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations for its antioxidant properties.

Wirkmechanismus

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycine exerts its effects primarily through its involvement in the glutathione metabolism pathway. It acts as a substrate for gamma-glutamyl transpeptidase (γ-GT), an enzyme that cleaves the γ-glutamyl bond to release cysteinylglycine. This process is crucial for maintaining cellular redox homeostasis and protecting cells from oxidative damage. The compound also modulates nitric oxide (NO) and cysteine storage and transport, contributing to various physiological functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glutathion (γ-L-Glutamyl-L-cysteinylglycin): Das am häufigsten vorkommende antioxidative Molekül in Zellen, beteiligt an Entgiftung und Redoxsignalisierung.

L-Cysteinylglycin: Ein Zwischenprodukt im Glutathion-Stoffwechsel, bestehend aus Glycin und L-Cystein.

Einzigartigkeit

N~2~-Hydroxy-L-glutaminyl-L-cysteinylglycin ist durch das Vorhandensein der N2-Hydroxygruppe einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Diese Modifikation verstärkt seine antioxidativen Eigenschaften und potenziellen therapeutischen Anwendungen.

Eigenschaften

CAS-Nummer |

656831-36-6 |

|---|---|

Molekularformel |

C10H18N4O6S |

Molekulargewicht |

322.34 g/mol |

IUPAC-Name |

2-[[(2R)-2-[[(2S)-5-amino-2-(hydroxyamino)-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C10H18N4O6S/c11-7(15)2-1-5(14-20)10(19)13-6(4-21)9(18)12-3-8(16)17/h5-6,14,20-21H,1-4H2,(H2,11,15)(H,12,18)(H,13,19)(H,16,17)/t5-,6-/m0/s1 |

InChI-Schlüssel |

WBYUHOYMIYFFRA-WDSKDSINSA-N |

Isomerische SMILES |

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NO |

Kanonische SMILES |

C(CC(=O)N)C(C(=O)NC(CS)C(=O)NCC(=O)O)NO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonic acid, [(acetyloxy)-3-pyridinylmethyl]-, diethyl ester](/img/structure/B12526974.png)

![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)

![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)